molecular formula C7H10O B14746332 4-Oxatricyclo[3.2.1.0~3,6~]octane CAS No. 250-23-7

4-Oxatricyclo[3.2.1.0~3,6~]octane

Cat. No.: B14746332
CAS No.: 250-23-7
M. Wt: 110.15 g/mol
InChI Key: IKDNWYNJPOFZRY-UHFFFAOYSA-N
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Description

4-Oxatricyclo[3.2.1.0³,⁶]octane is a tricyclic organic compound characterized by a bridged bicyclic framework with an oxygen atom incorporated into its structure. The molecule features a strained bicyclo[3.2.1]octane core modified by an oxygen atom at the 4-position and a fused cyclopropane ring (indicated by the 0³,⁶ notation). This unique architecture imparts significant steric strain and electronic effects, influencing its reactivity and physical properties .

Properties

CAS No.

250-23-7

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

4-oxatricyclo[3.2.1.03,6]octane

InChI

InChI=1S/C7H10O/c1-4-2-6-5(1)7(3-4)8-6/h4-7H,1-3H2

InChI Key

IKDNWYNJPOFZRY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1C(C2)O3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagent Selection

The epoxidation of norbornene-derived precursors using peracids remains a cornerstone method for synthesizing 4-Oxatricyclo[3.2.1.0³,⁶]octane. This approach leverages the electrophilic nature of peracids to oxidize double bonds in bicyclic substrates, forming the critical epoxide functionality. Key reagents include peracetic acid and acetaldehyde monoperacetate , which exhibit high selectivity for epoxide formation while minimizing side reactions such as ring-opening or polymerization.

The reaction proceeds via a concerted mechanism, where the peracid oxygen attacks the electron-deficient double bond of the norbornene derivative, followed by proton transfer and ring closure to form the epoxide. The choice of solvent is critical; acetone is frequently employed due to its ability to stabilize reactive intermediates and facilitate homogeneous mixing.

Optimization of Reaction Parameters

Industrial-scale implementations, as detailed in patent US2969336A, emphasize precise control over temperature, stoichiometry, and post-reaction purification. Representative conditions include:

Parameter Optimal Range Impact on Yield/Purity
Temperature 40–50°C Higher temperatures (>100°C) risk decomposition; lower temperatures (<0°C) slow kinetics.
Peracid:Molar Ratio 1.1–1.5:1 Excess peracid ensures complete conversion but requires careful quenching.
Reaction Time 6–8 hours Prolonged durations increase side-product formation.
Post-Reaction Stripping 100–120°C under vacuum Removes residual solvents and unreacted peracid.

A benchmark synthesis involves reacting bicyclo[2.2.1]-5-heptene-2,3-dicarboxylic acid with peracetic acid in acetone at 40°C for 6.5 hours, yielding a product with 4.41% oxirane oxygen content and an iodine number of 2.8. The stripped residue demonstrates viscosity suitable for polymer applications, underscoring the method’s industrial relevance.

Dioxirane-Based Epoxidation Using Inorganic Peroxides

Development of a Phase-Transfer Catalyzed Process

Patent EP0453275A1 introduces an alternative strategy employing dioxirane intermediates generated in situ from inorganic peroxides (e.g., Oxone®) and aldehydes/ketones. This method circumvents the need for hazardous peracids, leveraging dimethyldioxirane (DMDO) as the active oxidant. The process operates under mild conditions (5–15°C) and neutral pH (7.2–7.6), enhancing safety and scalability.

The mechanism involves two stages:

  • Dioxirane Formation : Oxone® (2KHSO₅·KHSO₄·K₂SO₄) reacts with acetone in aqueous buffer to generate DMDO, facilitated by tetrabutylammonium hydrogensulfate as a phase-transfer catalyst.
  • Epoxidation : DMDO transfers an oxygen atom to the norbornene derivative, forming the epoxide with minimal byproducts.

Critical Process Variables and Yield Optimization

Key parameters for maximizing yield include:

Variable Optimal Value Effect on Reaction Efficiency
pH 7.2–7.6 Deviations reduce dioxirane stability.
Molar Ratio (Oxone®:Substrate) 1.5–2.0:1 Excess Oxone® ensures complete dioxirane generation.
Solvent System Toluene/Water biphasic Enhances DMDO partitioning into organic phase.
Reaction Time 5–10 hours Shorter durations lead to incomplete conversion.

A representative synthesis of 6-epoxyethyl-3-oxatricyclo[3.2.1.0²,⁴]octane achieved a 75% yield using this method, with the product isolated via distillation under reduced pressure. The absence of acidic byproducts (e.g., acetic acid) simplifies purification compared to peracid-based routes.

Comparative Analysis of Methodologies

Economic and Scalability Metrics

Metric Peracid Method Dioxirane Method
Raw Material Cost High (peracetic acid) Moderate (Oxone®, acetone)
Energy Consumption High (vacuum stripping) Low (ambient pressure)
Pilot-Scale Yield 60–70% 70–80%

Chemical Reactions Analysis

Types of Reactions: 4-Oxatricyclo[3.2.1.0~3,6~]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Oxatricyclo[3.2.1.0~3,6~]octane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Oxatricyclo[3.2.1.0~3,6~]octane involves its reactivity as an epoxide. The strained three-membered ring makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Key Features :

  • Molecular Formula : C₇H₁₀O
  • Molecular Weight : 110.15 g/mol (calculated based on analogous 3-oxatricyclo derivatives) .
  • Synthesis: Often synthesized via Baeyer-Villiger oxidation of 3-nortricyclanone using NaOCl, which selectively introduces the oxygen atom without fragmentation .

Comparison with Similar Compounds

The compound is compared to other tricyclic and bicyclic derivatives with heteroatoms (O, N) or functional group variations. Below is a detailed analysis:

Structural Analogues with Oxygen Heteroatoms

3-Oxatricyclo[3.2.1.0²,⁴]octane

  • Structure : Differs in oxygen placement (3-position vs. 4-position) and cyclopropane ring fusion (0²,⁴ vs. 0³,⁶).
  • Properties :
    • Molecular Weight: 110.15 g/mol .
    • Synthesis: Produced via Baeyer-Villiger oxidation of bicyclic ketones .
    • Reactivity: Forms epoxides and lactones under nucleophilic conditions, unlike 4-oxatricyclo derivatives, which are more resistant to ring-opening .

4,7-Dioxatricyclo[3.2.1.0³,⁶]octane

  • Structure : Contains two oxygen atoms at positions 4 and 5.
  • Properties: Increased polarity compared to mono-oxygenated analogues. Synthesized via intramolecular electrophilic cyclization of polyfunctional precursors .

Nitrogen-Containing Analogues

3,6-Diazabicyclo[3.1.1]heptane

  • Structure : Replaces oxygen with two nitrogen atoms in a bicyclic framework.
  • Properties :
    • Exhibits cytotoxicity against prostate cancer cells (IC₅₀: 12 μM for LNCaP cells) .
    • Higher basicity due to amine groups, enhancing solubility in polar solvents .

3,8-Diazabicyclo[3.2.1]octane

  • Structure : A diazabicyclo derivative with α4β2 nicotinic receptor affinity.
  • Applications : Acts as a central analgesic molecule, demonstrating the impact of nitrogen placement on bioactivity .

Non-Heteroatom Tricyclic Derivatives

Tricyclo[3.2.1.0³,⁶]octane (C₈H₁₂)

  • Structure : Lacks oxygen but shares the tricyclic skeleton.
  • Properties :
    • Molecular Weight: 108.18 g/mol .
    • Ionization Energy: 8.75 eV, indicating higher stability compared to oxygenated analogues .
    • Applications: Primarily used as a model compound for studying ring strain and cyclopropane reactivity .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity
4-Oxatricyclo[3.2.1.0³,⁶]octane C₇H₁₀O 110.15 Ether, cyclopropane Potential neuroprotective agent
3-Oxatricyclo[3.2.1.0²,⁴]octane C₇H₁₀O 110.15 Epoxide Intermediate in organic synthesis
3,6-Diazabicyclo[3.1.1]heptane C₅H₁₀N₂ 98.15 Amine Cytotoxic (prostate cancer)
Tricyclo[3.2.1.0³,⁶]octane C₈H₁₂ 108.18 None Model for ring-strain studies

Key Observations

  • Steric and Electronic Effects : Oxygen placement significantly alters reactivity. 4-Oxatricyclo derivatives exhibit greater steric hindrance around the oxygen atom compared to 3-oxatricyclo analogues, reducing nucleophilic attack susceptibility .
  • Biological Relevance : Nitrogen-containing analogues show higher bioactivity (e.g., cytotoxicity, receptor binding), while oxygenated derivatives are explored for neuroprotection .
  • Thermodynamic Stability: Non-heteroatom tricyclic compounds like tricyclo[3.2.1.0³,⁶]octane exhibit lower polarity and higher ionization energies, favoring applications in materials science .

Q & A

Q. What are the common synthetic routes for 4-Oxatricyclo[3.2.1.0³,⁶]octane derivatives?

The synthesis of 4-Oxatricyclo[3.2.1.0³,⁶]octane derivatives often involves intramolecular etherification or electrophilic cyclization of oxanorbornenic precursors. For example, reactions with N-halosuccinimides (NCS, NBS, NIS) or phenylselenyl chloride yield substituted derivatives in moderate to high yields (e.g., 60–89%). Starting materials like 2,5-divinyltetrahydrofuran derivatives can undergo cyclization to form tricyclic frameworks, as demonstrated in recent studies . Optimization of reaction conditions (e.g., solvent, temperature) is critical for yield improvement.

Q. What spectroscopic techniques are used to confirm the structure of 4-Oxatricyclo[3.2.1.0³,⁶]octane derivatives?

Structural confirmation relies on ¹H NMR , ¹³C NMR , and IR spectroscopy , supported by advanced techniques like DEPT 135 , HMQC , and HMBC for signal assignment. For instance, the stereochemistry of substituents in 2,8-disubstituted derivatives was resolved using these methods, with comparisons to published data for related compounds . Combustion analysis further validates molecular formulas.

Q. How to perform a literature review for identifying novel applications of 4-Oxatricyclo[3.2.1.0³,⁶]octane in organic synthesis?

Use databases like SciFinder , Reaxys , and Web of Science with search terms targeting tricyclic ethers, oxetanes, and their synthetic applications. Filter results by relevance to biological activity (e.g., herbicidal properties) or nucleoside analogs. Cross-reference patents and peer-reviewed journals, prioritizing studies that detail mechanistic insights or regioselective functionalization .

Q. What are the key considerations in designing experiments to optimize regioselectivity during substituent introduction?

Regioselectivity is influenced by steric and electronic factors. For example, electrophilic reagents like m-CPBA favor oxirane formation over hydroxylated byproducts. Systematic screening of reaction conditions (e.g., Lewis acid catalysts, temperature gradients) and computational modeling of transition states can guide optimization .

Advanced Research Questions

Q. How can researchers address discrepancies in reaction yields when synthesizing 4-Oxatricyclo[3.2.1.0³,⁶]octane derivatives under varying conditions?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled experiments isolating variables (e.g., reagent purity, moisture levels). Use statistical tools (ANOVA, regression analysis) to identify yield outliers. For example, inconsistencies in oxetane vs. oxirane formation under similar conditions may arise from trace impurities or solvent polarity effects, requiring rigorous reproducibility checks .

Q. What strategies are effective in elucidating mechanistic pathways of electrophilic cyclization for 4-Oxatricyclo[3.2.1.0³,⁶]octane formation?

Mechanistic studies employ isotopic labeling (e.g., ¹⁸O tracing), kinetic isotope effects, and DFT calculations. For instance, cyclization of 2,5-divinyltetrahydrofuran derivatives proceeds via a stepwise cationic intermediate, as evidenced by trapping experiments and stereochemical outcomes .

Q. How to correlate stereoelectronic effects of substituents with biological activity (e.g., herbicidal) in 4-Oxatricyclo[3.2.1.0³,⁶]octane derivatives?

Conduct QSAR (Quantitative Structure-Activity Relationship) studies using substituent parameters (Hammett σ, π-effects). For example, nitro or halogen groups at position 6 enhance herbicidal activity by modulating electron density and lipophilicity. Validate predictions via in vitro bioassays and molecular docking .

Q. What computational methods are recommended for predicting reactivity and stability of substituted derivatives?

DFT (Density Functional Theory) and molecular dynamics simulations assess steric strain, orbital interactions, and thermodynamic stability. Tools like Gaussian or ORCA model transition states for ring-opening reactions, while NIST data validate physicochemical properties (e.g., enthalpy of formation) .

Methodological Guidance

  • Data Contradiction Resolution : Cross-validate spectroscopic data with independent techniques (e.g., X-ray crystallography) and consult NIST Chemistry WebBook for reference spectra .
  • Experimental Design : Use PICO frameworks to define research scope (Population: tricyclic ethers; Intervention: substituent variation; Comparison: unsubstituted analogs; Outcome: yield/activity) .

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